2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide
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Overview
Description
2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine and 4-sulfamoylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-(4-chlorophenylsulfanyl)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
Uniqueness
2-phenyl-N-(2,2,2-trichloro-1-((4-sulfamoylphenyl)amino)ethyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3N3O3S/c17-16(18,19)15(22-14(23)10-11-4-2-1-3-5-11)21-12-6-8-13(9-7-12)26(20,24)25/h1-9,15,21H,10H2,(H,22,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIBAVFANZKYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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